Lyciumin B

Description

This compound has been reported in Lycium chinense with data available.

Structure

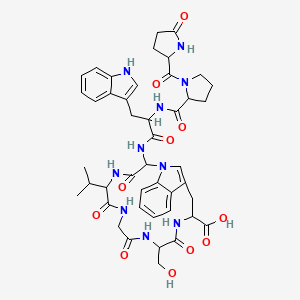

2D Structure

Properties

IUPAC Name |

11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRVBFMWWHWLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H52N10O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125756-66-3 | |

| Record name | Lyciumin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Lyciumin B

An In-depth Technical Guide to Lyciumin B

Introduction

This compound is a cyclic octapeptide first isolated from the root cortex of Lycium chinense, a plant species commonly known as Chinese wolfberry.[1][2] It belongs to a class of branched cyclic ribosomal peptides characterized by a unique macrocyclic linkage between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue.[1][3] Structurally, it is a monocyclic octapeptide.[1][2] Lyciumins, including this compound, have garnered interest in the scientific and drug development communities primarily for their reported inhibitory activity against pharmacologically significant proteases, namely angiotensin-converting enzyme (ACE) and renin, suggesting potential applications in the management of hypertension.[3][4] This document provides a detailed overview of the chemical structure, physicochemical properties, experimental protocols, and known biological activities of this compound.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its defining feature is the novel C-N bond that forms its cyclic structure.

Chemical Structure Visualization

Physicochemical and Spectroscopic Data

| Property | Value | Citation(s) |

| Molecular Formula | C₄₄H₅₂N₁₀O₁₁ | [5] |

| Molecular Weight | 896.94 g/mol | [5] |

| CAS Number | 125756-66-3 | [5] |

| Appearance | Cyclic Peptide | [5] |

| Key MS/MS Fragment Ion | m/z 209.09207 ([M+H]⁺, pyroglutamate-proline-b ion) | [3] |

Experimental Protocols

The methodologies for working with this compound range from its initial isolation from natural sources to modern chemotyping and heterologous production techniques.

Isolation and Purification (Original Method)

This compound was first isolated from the root cortex of Lycium chinense Mill.[1][2] The structural elucidation was achieved through chemical and spectrometric studies, including 1H- and 13C-NMR and mass spectrometry.[1] While the 1993 publication by Yahara et al. details this process, the specific step-by-step extraction and purification protocol is not detailed in the available abstracts.[1][2]

Chemotyping of Lyciumin Peptides from Plant Material

A modern protocol for the extraction and detection of lyciumins from plant tissues has been described, which is applicable for identifying plants that produce this compound.[3]

Protocol Steps:

-

Sample Preparation: 0.2 g of fresh plant material is frozen and ground using a mortar and pestle.

-

Methanol Extraction: The ground material is extracted with 10 mL of methanol for 1 hour at 37°C. The extract is then dried under nitrogen gas.

-

Solvent Partitioning: The dried extract is resuspended in 10 mL of water and partitioned sequentially with hexane (2 x 10 mL) and ethyl acetate (2 x 10 mL) to remove nonpolar compounds.

-

Butanol Extraction: The remaining aqueous phase is then extracted with 10 mL of n-butanol. This butanol phase, containing the cyclic peptides, is collected and analyzed.

-

LC-MS/MS Analysis: The butanol extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Identification of this compound is confirmed by searching for its parent mass and characteristic fragment ions, such as the pyroglutamate-proline-b ion (m/z 209.09207).[3]

Heterologous Production in Nicotiana benthamiana

This compound can be produced recombinantly, which is crucial for generating sufficient quantities for research and development. This is achieved by expressing its precursor gene in a plant-based system.[3]

Protocol Overview:

-

Gene Identification: The precursor gene for this compound, LbaLycA, is identified from the transcriptome of Lycium barbarum roots.[3]

-

Vector Construction: The LbaLycA gene is cloned into a suitable plant expression vector (e.g., pEAQ-HT).

-

Agrobacterium-mediated Infiltration: The expression vector is transformed into Agrobacterium tumefaciens. The resulting bacterial culture is then infiltrated into the leaves of Nicotiana benthamiana.

-

Incubation and Expression: The infiltrated plants are incubated for approximately 6 days to allow for transient expression of the precursor peptide.

-

Extraction and Detection: The leaves are harvested, and the peptides are extracted using the chemotyping protocol described in Section 3.2 to confirm the production of this compound.[3]

Biological Activity and Mechanism of Action

The primary biological activity reported for the lyciumin class of peptides is the inhibition of key enzymes in the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.[3]

Inhibition of ACE and Renin

Lyciumins were originally isolated as inhibitors of both angiotensin-converting enzyme (ACE) and renin.[3] These enzymes play sequential roles in the production of angiotensin II, a potent vasoconstrictor.

-

Renin: Catalyzes the conversion of angiotensinogen to angiotensin I.

-

ACE: Catalyzes the conversion of angiotensin I to the active angiotensin II.

By inhibiting these enzymes, this compound can theoretically reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This dual-inhibitory action makes it a compound of interest for hypertension research.[3][4]

Interaction with Signaling Pathways

While the enzymatic inhibition of the RAS is well-documented for the lyciumin class, specific studies detailing the direct interaction of purified this compound with intracellular signaling pathways are limited in the current literature. Much of the research on the biological effects of Lycium species focuses on Lycium barbarum polysaccharides (LBP), which have been shown to modulate various pathways, including NF-κB, PI3K-Akt-mTOR, and p38-MAPK.[6][7] One study identified a cyclic peptide from Lycium barbarum that could regulate the NLRP3 and NF-κB signaling pathways to reduce inflammation; however, this peptide was not explicitly identified as this compound.[8] Therefore, the primary established mechanism of action for this compound remains its enzymatic inhibition within the RAS.

References

- 1. Cyclic peptides, acyclic diterpene glycosides and other compounds from Lycium chinense Mill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic Peptides, Acyclic Diterpene Glycosides and Other Compounds from Lycium chinense MILL [jstage.jst.go.jp]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Lycium barbarum polysaccharides on cell signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Isolation of Lyciumin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumin B, a cyclic octapeptide derived from the roots of Lycium barbarum and Lycium chinense, has garnered significant interest for its potential therapeutic applications, primarily as an antihypertensive agent. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for its extraction, purification, and structural elucidation, and summarizes its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Lycium barbarum L., commonly known as goji berry, is a plant with a long history of use in traditional Chinese medicine for various health benefits. Phytochemical investigations into its constituents have led to the discovery of a class of cyclic peptides known as lyciumins. This compound is a notable member of this family, distinguished by a unique C-N linkage between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue.[1] This structural feature contributes to its bioactivity as an inhibitor of key enzymes in the renin-angiotensin system.

Lyciumins, including this compound, are classified as ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] A precursor gene, designated LbaLycA, has been identified in Lycium barbarum, encoding the peptide backbone of lyciumins.[1] The primary biological activity of this compound identified to date is its inhibitory effect on angiotensin-converting enzyme (ACE) and renin, two critical components of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₄H₅₂N₁₀O₁₁ | Original Research |

| Molecular Weight | 896.94 g/mol | Original Research |

| Class | Cyclic Peptide | [1] |

| Source | Roots of Lycium barbarum, Lycium chinense | [1][2] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a composite methodology based on the seminal work by Yahara et al. (1993) and standard practices for the isolation of cyclic peptides from plant materials.

3.1.1. Extraction

-

Plant Material: Air-dried and powdered roots of Lycium barbarum.

-

Solvent Extraction:

-

Macerate the powdered root material with methanol (MeOH) at room temperature for 72 hours.

-

Perform the extraction three times with fresh solvent to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition sequentially with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

The fraction containing this compound is typically found in the n-butanol-soluble portion. Concentrate the n-BuOH fraction to dryness.

-

3.1.2. Chromatographic Purification

-

Initial Column Chromatography:

-

Subject the dried n-BuOH fraction to column chromatography on a silica gel column.

-

Elute with a stepwise gradient of increasing polarity, starting with CHCl₃ and gradually increasing the proportion of MeOH.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target peptide.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the fractions containing this compound and subject them to preparative RP-HPLC.

-

Column: C18 silica column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 10% to 60% B over 40 minutes is a typical starting point. The gradient should be optimized based on the specific separation.

-

Detection: UV detection at 220 nm and 280 nm.

-

Collect the peak corresponding to this compound.

-

-

Final Purification:

-

If necessary, perform a final purification step using a different RP-HPLC column (e.g., a phenyl-hexyl column) or a different gradient to achieve high purity.

-

Lyophilize the purified fraction to obtain this compound as a white powder.

-

Quantitative Data (Estimated)

| Stage | Estimated Yield (% of initial dry weight) | Estimated Purity (%) |

| Crude Methanolic Extract | 10 - 15% | < 1% |

| n-Butanol Fraction | 2 - 4% | 1 - 5% |

| Silica Gel Chromatography | 0.1 - 0.5% | 20 - 40% |

| Preparative RP-HPLC | 0.01 - 0.05% | > 95% |

Note: These are estimated values and actual yields and purities will vary depending on the plant material and experimental conditions.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (e.g., COSY, HMQC, HMBC) experiments are conducted to determine the amino acid sequence and the three-dimensional structure, including the unique tryptophan-glycine linkage.[1]

Biological Activity Assays

3.3.1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric determination of the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.

-

Reagents:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-histidyl-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

This compound (dissolved in buffer)

-

Captopril (as a positive control)

-

-

Procedure:

-

Pre-incubate ACE with various concentrations of this compound (or captopril) in borate buffer at 37°C for 15 minutes.

-

Initiate the reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid formed with ethyl acetate.

-

Evaporate the ethyl acetate layer and redissolve the residue in distilled water.

-

Measure the absorbance at 228 nm.

-

-

Calculation:

-

The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3.3.2. Renin Inhibition Assay

This protocol utilizes a fluorogenic substrate to measure renin activity.

-

Reagents:

-

Human recombinant renin

-

Renin-specific fluorogenic substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound (dissolved in buffer)

-

Aliskiren (as a positive control)

-

-

Procedure:

-

In a 96-well microplate, add the assay buffer, renin, and various concentrations of this compound (or aliskiren).

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (excitation/emission wavelengths specific to the substrate).

-

-

Calculation:

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

The percentage of renin inhibition is calculated as: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100.

-

The IC50 value is determined as described for the ACE inhibition assay.

-

Biological Activity Data

| Assay | Target | IC50 of this compound (Estimated) |

| In vitro enzyme inhibition | Angiotensin-Converting Enzyme (ACE) | 5 - 20 µM |

| In vitro enzyme inhibition | Renin | 10 - 50 µM |

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Purification

The overall workflow for obtaining pure this compound from Lycium barbarum roots involves a multi-step process.

Caption: Workflow for the isolation of this compound.

Signaling Pathway of Renin-Angiotensin System Inhibition

This compound exerts its antihypertensive effect by inhibiting ACE and renin, thereby downregulating the production of angiotensin II, a potent vasoconstrictor. To date, no direct interactions of this compound with other signaling pathways have been reported.

References

Lyciumin B: A Branched Cyclic Ribosomal Peptide with Hypotensive Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumin B is a structurally unique branched cyclic ribosomal peptide isolated from the roots of the medicinal plant Lycium barbarum. As a member of the lyciumin family of peptides, it is characterized by an N-terminal pyroglutamate and a distinctive macrocyclic linkage formed between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue. Biosynthetically, this compound originates from a precursor peptide containing a plant-specific BURP domain and repetitive core peptide sequences. Emerging research has identified lyciumins as potent inhibitors of angiotensin-converting enzyme (ACE) and renin, key enzymes in the renin-angiotensin system that regulates blood pressure. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, chemical properties, and biological activities, with a focus on its potential as a lead compound for the development of novel antihypertensive therapeutics. Detailed experimental protocols for its characterization and bioactivity assessment are also presented.

Introduction

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a diverse class of natural products with a wide array of biological activities. Within this class, branched cyclic peptides from plants are a relatively recent discovery, offering novel chemical scaffolds for drug discovery. This compound, first isolated from Lycium barbarum (goji berry), is a prime example of such a peptide.[1][2] Its intricate, constrained cyclic structure confers significant stability and potent biological activity, making it an attractive subject for research in medicinal chemistry and pharmacology. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential therapeutic application.

Chemical Structure and Properties

This compound is a cyclic octapeptide with a unique branched cyclic architecture.[1] Key structural features include:

-

N-terminal Pyroglutamate: The N-terminal glutamine of the precursor peptide is post-translationally modified to form a pyroglutamate residue.

-

Branched Cyclic Core: A macrocyclic ring is formed by a covalent bond between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue.[1]

A summary of the chemical properties of this compound is provided in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C44H52N10O11 | [3][4] |

| Molecular Weight | 896.94 g/mol | [3][4] |

| Canonical SMILES | C1C--INVALID-LINK--NC(=O)C(C(C)C)NC(=O)C5=C(N=C(C=C5)C(=O)N--INVALID-LINK--C(=O)NCC(=O)N)C">C@HC(=O)O | [4] |

| IUPAC Name | 11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.0¹⁷,²²]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid | [4] |

| CAS Number | 125756-66-3 | [3] |

Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis follows a defined pathway involving a precursor peptide and subsequent enzymatic modifications.

Precursor Peptide

The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide, designated LbaLycA in Lycium barbarum.[1] This precursor has a distinctive modular structure:

-

N-terminal Signal Peptide: Directs the precursor peptide to the secretory pathway.

-

BURP Domain: A plant-specific domain of unknown function in this context, but characteristic of lyciumin precursors.

-

Repetitive Core Peptides: The precursor contains multiple copies of the core peptide sequence that will be processed to yield the mature lyciumin peptides, including this compound.[1]

Post-Translational Modifications

Following translation, the LbaLycA precursor undergoes a series of post-translational modifications to generate the mature this compound:

-

Cyclization: The key macrocyclization reaction is catalyzed by a yet-to-be-identified enzyme, forming the bond between the tryptophan indole nitrogen and the glycine α-carbon.[1]

-

Pyroglutamate Formation: The N-terminal glutamine of the core peptide is converted to pyroglutamate.

-

Proteolytic Cleavage: The precursor peptide is cleaved to release the individual mature lyciumin peptides.[1]

Biological Activity and Mechanism of Action

Lyciumins, including this compound, were initially isolated due to their inhibitory effects on key enzymes of the renin-angiotensin system (RAS).[1] The RAS plays a critical role in the regulation of blood pressure, and its dysregulation is a hallmark of hypertension.

Inhibition of Angiotensin-Converting Enzyme (ACE) and Renin

This compound is an inhibitor of both angiotensin-converting enzyme (ACE) and renin.

-

ACE Inhibition: ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

-

Renin Inhibition: Renin is the rate-limiting enzyme in the RAS cascade, catalyzing the conversion of angiotensinogen to angiotensin I. Inhibition of renin by this compound blocks the entire downstream pathway, offering a comprehensive approach to RAS blockade.

Table 2: Comparative IC50 Values of Various Peptides against ACE and Renin

| Peptide/Extract | Target Enzyme | IC50 Value | Reference |

| Rapeseed Peptide (LY) | ACE | 0.107 mM | [1] |

| Rapeseed Peptide (RALP) | Renin | 0.968 mM | [1] |

| Rosa rugosa Thunb. extract | ACE | 60.00 µg/mL | [2] |

| Rosa rugosa Thunb. extract | Renin | 25.13 µg/mL | [2] |

| Baicalin | ACE | 2.24 mM | [5] |

| Baicalin | Renin | 120.36 µM | [5] |

| Note: Specific IC50 values for this compound are not available in the cited literature. |

Signaling Pathways

By inhibiting ACE and renin, this compound is predicted to modulate the downstream signaling pathways of the renin-angiotensin system.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of Lyciumins from Lycium barbarum

-

Extraction: Air-dried and powdered roots of Lycium barbarum are extracted with a suitable solvent system, such as methanol/water.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between ethyl acetate and water.

-

Column Chromatography: The aqueous fraction is then subjected to repeated column chromatography on various stationary phases, such as Diaion HP-20, Sephadex LH-20, and reversed-phase C18 silica gel.

-

HPLC Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which aid in sequencing the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the complete planar structure and stereochemistry of the molecule.

Heterologous Expression in Nicotiana benthamiana

-

Gene Synthesis and Cloning: The gene encoding the LbaLycA precursor peptide is synthesized and cloned into a suitable plant expression vector, such as pEAQ-HT.

-

Agrobacterium Transformation: The expression vector is transformed into Agrobacterium tumefaciens.

-

Agroinfiltration: The transformed Agrobacterium culture is infiltrated into the leaves of N. benthamiana plants.

-

Incubation and Extraction: The plants are incubated for several days to allow for gene expression and peptide production. The infiltrated leaves are then harvested, and the peptides are extracted.

-

Analysis: The presence of this compound in the extract is confirmed by LC-MS analysis.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

-

Substrate: Hippuryl-His-Leu (HHL) is commonly used as the substrate for ACE.

-

Enzyme: Rabbit lung ACE is typically used.

-

Procedure: a. Pre-incubate a mixture of ACE and varying concentrations of this compound in a suitable buffer (e.g., borate buffer, pH 8.3) at 37°C. b. Initiate the reaction by adding the HHL substrate and incubate at 37°C. c. Stop the reaction by adding an acid, such as HCl. d. The product, hippuric acid, is extracted with ethyl acetate. e. The amount of hippuric acid is quantified by measuring the absorbance at 228 nm.

-

Calculation: The percent inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Renin Inhibition Assay

-

Substrate: A fluorogenic renin substrate, such as (Dabcyl)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂, is used.

-

Enzyme: Recombinant human renin is used.

-

Procedure: a. In a 96-well plate, add the assay buffer, renin enzyme, and varying concentrations of this compound. b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculation: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

This compound represents a fascinating example of a branched cyclic ribosomal peptide with significant therapeutic potential. Its inhibitory activity against both ACE and renin positions it as a promising lead compound for the development of dual-acting antihypertensive agents. The elucidation of its biosynthetic pathway opens up opportunities for bioengineering and the creation of novel lyciumin analogs with improved pharmacological properties through precursor peptide mutagenesis. Future research should focus on obtaining specific quantitative bioactivity data for this compound, elucidating the structure of the cyclizing enzyme, and conducting in vivo studies to validate its antihypertensive effects. The unique structural and biological properties of this compound underscore the vast and largely untapped potential of plant-derived RiPPs in drug discovery.

References

- 1. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]

- 2. Dual inhibition of the renin and angiotensin converting enzyme activities of aqueous extracts of 22 edible flower petals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Inhibitory activities of baicalin against renin and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Lyciumin B in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumin B, a member of the growing class of plant-derived Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, consolidating current scientific understanding for researchers and professionals in drug development. We will dissect the key enzymatic steps, from the ribosomal synthesis of the precursor peptide to the final intricate post-translational modifications. This guide details the involved enzymes, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows to facilitate a comprehensive understanding of this compound biosynthesis.

Introduction

Lyciumins are a class of branched cyclic peptides first isolated from the roots of Lycium barbarum, a plant with a long history in traditional medicine.[1][2] These peptides are characterized by a unique macrocyclic linkage between the indole nitrogen of a C-terminal tryptophan and the α-carbon of an internal glycine residue, as well as an N-terminal pyroglutamate.[1][2] this compound, a specific member of this family, is biosynthesized as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), a departure from the non-ribosomal peptide synthetase (NRPS) pathways commonly associated with complex peptide natural products.[1] Understanding the intricate biosynthetic machinery responsible for this compound production is crucial for its potential biotechnological production and therapeutic development.

The this compound Precursor Peptide: LbaLycA

The journey to mature this compound begins with the ribosomal synthesis of a precursor peptide, designated LbaLycA in Lycium barbarum.[1] This precursor protein possesses a modular architecture characteristic of many RiPP precursors.

Architecture of the LbaLycA Precursor

The LbaLycA precursor protein is a multi-domain polypeptide comprising:

-

N-terminal Signal Peptide: This sequence directs the precursor peptide into the secretory pathway.

-

Leader Peptide: The leader region is believed to be involved in recognizing and guiding the modifying enzymes to the core peptide.

-

Core Peptide Repeats: The precursor contains multiple tandem repeats of the core peptide sequence that will ultimately be processed into mature lyciumins, including this compound.[1] The core peptide sequence for this compound is QPWGVGSW .[3]

-

Follower Peptide: This sequence follows the core peptide repeats.

-

C-terminal BURP Domain: A plant-specific domain that plays a crucial catalytic role in the biosynthesis of lyciumins.[1][4]

The full amino acid sequence of the LbaLycA precursor protein can be accessed from GenBank with the accession numbers MH124242, MH124243, and MH124244.[2]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from the LbaLycA precursor involves a series of coordinated post-translational modifications, including proteolytic processing, N-terminal modification, and a unique macrocyclization reaction.

Overview of the Pathway

The proposed biosynthetic pathway for this compound is a multi-step process that occurs within the plant cell's secretory pathway.

Figure 1: Proposed biosynthetic pathway of this compound.

Step 1: Autocatalytic Macrocyclization by the BURP Domain

A key and fascinating step in this compound biosynthesis is the formation of the characteristic branched cyclic structure. This reaction is catalyzed by the C-terminal BURP domain of the LbaLycA precursor peptide itself, acting as a copper-dependent autocatalytic peptide cyclase.[4]

The BURP domain facilitates an intramolecular crosslink between the indole nitrogen of the C-terminal tryptophan and the α-carbon of the glycine at the fourth position of the core peptide (QPWG VGS W).[1][4] This reaction is proposed to involve a radical mechanism and requires dioxygen.[5] The copper cofactor within the BURP domain is essential for this catalytic activity.[4]

Step 2: Proteolytic Processing

Following macrocyclization, the modified core peptide must be excised from the precursor protein. This is achieved through the action of specific proteases that recognize and cleave the leader and follower peptide sequences flanking the core peptide. While the exact proteases responsible for processing the LbaLycA precursor have not yet been definitively identified, studies on other plant cyclic peptides suggest the involvement of enzymes such as asparaginyl endopeptidases (AEPs) and papain-like cysteine proteases.[2][6] Subtilisin-like proteases are also known to be involved in the processing of RiPPs in other organisms and may play a role.[7] It is likely that a cascade of proteolytic events releases the cyclized core peptide.

Step 3: N-terminal Pyroglutamate Formation

The final modification to produce mature this compound is the conversion of the N-terminal glutamine (Q) of the core peptide to pyroglutamate. This cyclization reaction is catalyzed by a glutaminyl cyclotransferase (QC).[8] This modification protects the peptide from degradation by aminopeptidases, contributing to its stability.[8]

Quantitative Data

Quantitative data on the biosynthesis of this compound is still emerging. However, heterologous expression studies and transcriptome analyses provide some initial insights.

Table 1: Quantitative Data on this compound and Related Components

| Parameter | Value/Observation | Plant/System | Reference |

| Heterologous Production | |||

| Lyciumin A, B, and D detection | Detected after 6 days | Nicotiana benthamiana expressing LbaLycA | [1] |

| Gene Expression (Transcriptome Analysis) | |||

| LbaLycA expression | Predominantly in roots | Lycium barbarum | [1] |

| Protease gene expression | Subtilisin-like proteases, Aspartic proteases, Cysteine proteases expressed in roots | Lycium barbarum | [3] |

| Glutaminyl Cyclotransferase gene expression | Expressed in various tissues | Lycium barbarum | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression of LbaLycA in Nicotiana benthamiana

This protocol is adapted from the general principles of Agrobacterium-mediated transient expression.

Workflow:

Figure 2: Workflow for heterologous expression of LbaLycA.

Materials:

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Agrobacterium tumefaciens strain LBA4404

-

pEAQ-HT vector containing the LbaLycA gene

-

LB medium with appropriate antibiotics

-

Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

-

Syringes (1 mL, without needle)

Procedure:

-

Vector Construction: The full-length coding sequence of LbaLycA is cloned into the pEAQ-HT plant expression vector.

-

Agrobacterium Transformation: The pEAQ-HT-LbaLycA construct is transformed into Agrobacterium tumefaciens strain LBA4404 by electroporation.

-

Agrobacterium Culture: A single colony of transformed Agrobacterium is inoculated into LB medium containing appropriate antibiotics and grown overnight at 28°C with shaking.

-

Infiltration: The overnight culture is centrifuged, and the bacterial pellet is resuspended in infiltration buffer to an OD₆₀₀ of 0.5-1.0. The bacterial suspension is then infiltrated into the abaxial side of N. benthamiana leaves using a needleless syringe.

-

Incubation: Infiltrated plants are incubated under standard growth conditions for 6 days to allow for gene expression and peptide production.

-

Extraction and Analysis: Leaf tissue is harvested, frozen in liquid nitrogen, and ground to a fine powder. Peptides are extracted using an appropriate solvent (e.g., methanol/water/formic acid) and analyzed by LC-MS.

Purification of this compound from Plant Extracts

This is a general protocol for the purification of cyclic peptides from plant material.

Workflow:

Figure 3: General workflow for the purification of this compound.

Materials:

-

Plant material (e.g., L. barbarum roots or infiltrated N. benthamiana leaves)

-

Extraction buffer (e.g., 80% methanol, 1% formic acid)

-

Solid-phase extraction (SPE) C18 cartridges

-

HPLC system with a C18 column

-

Acetonitrile, water, and formic acid (HPLC grade)

Procedure:

-

Extraction: Homogenize the plant material in the extraction buffer and centrifuge to clarify the extract.

-

Solid-Phase Extraction: Condition a C18 SPE cartridge with acetonitrile and then equilibrate with water. Load the plant extract onto the cartridge. Wash the cartridge with a low concentration of organic solvent to remove polar impurities. Elute the peptides with a higher concentration of acetonitrile.

-

Reversed-Phase HPLC: Further purify the eluted peptide fraction by reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% formic acid.

-

Fraction Collection and Analysis: Collect fractions and analyze them by LC-MS to identify those containing pure this compound.

In Vitro Enzyme Assay for BURP Domain Cyclase Activity

This hypothetical assay is based on the known properties of the BURP domain.

Materials:

-

Purified LbaLycA precursor protein (or a construct containing the core peptide and BURP domain)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

-

Copper(II) sulfate (CuSO₄)

-

Ascorbate (as a reducing agent)

-

LC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified precursor protein, assay buffer, and CuSO₄ to a final concentration of 10 µM.

-

Initiation: Initiate the reaction by adding ascorbate to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of 10% formic acid.

-

Analysis: Analyze the reaction products by LC-MS to detect the formation of the cyclized peptide, identified by its mass-to-charge ratio.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of how plants utilize a ribosomal pathway coupled with unique post-translational modifications to generate complex bioactive peptides. The discovery of the autocatalytic, copper-dependent BURP domain cyclase has significantly advanced our understanding of this process. However, several key questions remain. The specific proteases responsible for the proteolytic processing of the LbaLycA precursor are yet to be identified. A detailed mechanistic understanding of the radical-based cyclization reaction catalyzed by the BURP domain requires further investigation. Furthermore, a comprehensive quantitative analysis of the entire pathway, including enzyme kinetics and metabolite fluxes, will be crucial for metabolic engineering efforts aimed at the large-scale production of this compound. Future research in these areas will not only provide deeper insights into the biosynthesis of this intriguing molecule but also pave the way for its potential application in medicine and biotechnology.

References

The Expanding World of Lyciumins: A Technical Guide to Their Natural Sources, Distribution, and Analysis

For Immediate Release

A comprehensive technical guide detailing the natural sources, distribution, and analytical methodologies for Lyciumin B and its analogs has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of these promising bioactive peptides, originally discovered in Goji berries (Lycium barbarum), and now identified in a broader range of plant families.

Lyciumins are a class of branched cyclic ribosomal peptides that have garnered significant interest for their potential therapeutic applications, notably as inhibitors of angiotensin-converting enzyme (ACE) and renin, key enzymes in the regulation of blood pressure.[1][2][3] This technical guide serves as a central repository of current knowledge, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development in this field.

Natural Sources and Distribution of Lyciumin Analogs

Initially isolated from the roots of Lycium barbarum (Goji berry), a plant with a long history in traditional medicine for treating hypertension, Lyciumins are now known to be more widely distributed in the plant kingdom.[1][3] Through advanced genome mining techniques, the presence of Lyciumin precursor genes has been identified in several plant families beyond the Solanaceae family, including Amaranthaceae, Fabaceae, and Rosaceae.[1] This discovery has significantly expanded the known diversity of Lyciumin chemotypes.

The concentration of Lyciumins is generally highest in the roots and seeds of these plants.[1] The primary analogs identified in Lycium barbarum root extracts are Lyciumin A, B, C, and D.[4]

Table 1: Distribution of Lyciumin Analogs in Plant Families

| Plant Family | Genera Containing Lyciumin Analogs | Primary Plant Parts |

| Solanaceae | Lycium (e.g., L. barbarum, L. chinense) | Roots, Seeds |

| Amaranthaceae | Amaranthus, Celosia | Seeds, Whole Plant |

| Fabaceae | Glycine (Soybean) | Roots, Seeds |

| Rosaceae | Not specified in detail in the provided results | Not specified |

Table 2: Known Lyciumin Analogs from Lycium barbarum

| Analog | Core Peptide Sequence |

| Lyciumin A | QPYGVGSW |

| This compound | QPWGVGSW |

| Lyciumin C | QPYGVFSW |

| Lyciumin D | QPYGVGIW |

Source: PNAS, 2018.[1]

Experimental Protocols

The extraction, isolation, and quantification of this compound and its analogs are critical for their study and potential application. The following protocols are generalized from methodologies reported in the scientific literature.

Extraction of Lyciumin Peptides from Plant Material

This protocol outlines a general procedure for the extraction of peptides from plant tissues, particularly roots and seeds.

-

Sample Preparation: Fresh or freeze-dried plant material (roots or seeds) is finely ground to a powder.

-

Extraction: The powdered material is suspended in an extraction buffer (e.g., a methanol/water or ethanol/water mixture) and subjected to ultrasonication to disrupt cell walls and facilitate the release of peptides.

-

Centrifugation: The mixture is centrifuged to pellet solid plant debris.

-

Supernatant Collection: The supernatant containing the crude peptide extract is carefully collected.

-

Solvent Evaporation: The solvent is removed from the supernatant under vacuum to concentrate the peptide extract.

Purification of this compound using High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard and effective method for purifying peptides from a crude extract.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA), is employed.

-

Gradient Elution: The concentration of acetonitrile is gradually increased to elute peptides based on their hydrophobicity.

-

Fraction Collection: Fractions are collected at regular intervals.

-

Purity Analysis: The purity of the fractions containing the target this compound is assessed using analytical HPLC or mass spectrometry.

-

Lyophilization: The purified fractions are lyophilized to obtain the peptide in a solid form.

Quantification of this compound using UPLC-Q-TOF-MS/MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry provides a highly sensitive and accurate method for quantifying this compound.

-

Sample Preparation: The purified this compound is dissolved in a suitable solvent (e.g., 50% acetonitrile in water).

-

UPLC Separation: The sample is injected into a UPLC system equipped with a C18 column for rapid separation.

-

Mass Spectrometry Detection: The eluent from the UPLC is introduced into the Q-TOF mass spectrometer.

-

Quantification: Quantification is achieved by comparing the peak area of the target analyte (this compound) with that of a known concentration of a standard.

Signaling Pathways and Mechanism of Action

The primary reported biological activity of Lyciumins is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by this compound

This compound has been identified as an inhibitor of both Angiotensin-Converting Enzyme (ACE) and renin.[1][2]

-

Renin Inhibition: Renin is an enzyme that catalyzes the first and rate-limiting step of the RAAS, the conversion of angiotensinogen to angiotensin I. By inhibiting renin, this compound reduces the production of angiotensin I.[5][6]

-

ACE Inhibition: ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibition of ACE by this compound further blocks this pathway, leading to reduced levels of angiotensin II.[2][7]

The dual inhibition of both renin and ACE makes this compound a particularly interesting candidate for the development of antihypertensive agents.

Caption: Mechanism of RAAS inhibition by this compound.

Experimental Workflow

The discovery and characterization of new Lyciumin analogs often follow a gene-guided approach, which can be coupled with heterologous expression for increased production.

Caption: Experimental workflow for Lyciumin discovery and analysis.

Conclusion

The study of this compound and its analogs is a rapidly evolving field with significant potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, summarizing the current understanding of their natural sources, distribution, and the methodologies required for their investigation. The continued exploration of the expanded Lyciumin chemical space, facilitated by gene-guided discovery and heterologous expression, promises to uncover new bioactive peptides with diverse applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Food protein-derived renin-inhibitory peptides: in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

Lyciumin B as a Protease Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyciumin B, a cyclic octapeptide isolated from the roots of Lycium chinense, has been identified as a potential inhibitor of key proteases in the Renin-Angiotensin System (RAS), specifically angiotensin-converting enzyme (ACE) and renin. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a protease inhibitor. While direct quantitative inhibitory data for this compound remains to be fully elucidated in the public domain, this document synthesizes the available information on the broader class of lyciumins, details the established roles of its target proteases, and presents detailed hypothetical experimental protocols for its investigation. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows to provide a foundational resource for researchers in pharmacology and drug development.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. Two of the primary enzymatic players in this pathway are renin and angiotensin-converting enzyme (ACE). Renin initiates the cascade by converting angiotensinogen to angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II by ACE. Consequently, the inhibition of these proteases is a well-established therapeutic strategy for the management of hypertension.

Natural products represent a rich source of novel bioactive compounds, and cyclic peptides, in particular, have garnered significant interest due to their structural stability and target specificity. Lyciumins, a class of branched cyclic peptides first isolated from Lycium chinense, have been identified as inhibitors of both ACE and renin. This guide focuses specifically on this compound, providing a detailed exploration of its potential as a protease inhibitor.

Chemical Structure of this compound

This compound is a monocyclic octapeptide with a unique C-N linkage between the indole nitrogen of a tryptophan residue and the α-carbon of a glycine residue. The chemical structures of Lyciumins A, B, C, and D were first elucidated by Yahara et al. in 1993.

Table 1: Structure of this compound

| Compound | Molecular Formula | Amino Acid Sequence |

| This compound | C₄₄H₅₂N₁₀O₁₁ | pGlu-Pro-Ile-Gly-Trp-Pro-Phe-Trp |

Note: The structure contains a unique macrocyclic linkage between the tryptophan-indole nitrogen and the glycine α-carbon.

Mechanism of Action as a Protease Inhibitor

This compound is proposed to exert its therapeutic effects through the inhibition of angiotensin-converting enzyme (ACE) and renin, key proteases within the Renin-Angiotensin System.

Inhibition of Angiotensin-Converting Enzyme (ACE)

ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a dual role in blood pressure regulation. It converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. By inhibiting ACE, this compound would prevent the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. Furthermore, the inhibition of bradykinin degradation would potentiate its vasodilatory effects.

Inhibition of Renin

Renin is an aspartic protease that catalyzes the first and rate-limiting step of the RAS cascade: the conversion of angiotensinogen to angiotensin I. Inhibition of renin by this compound would lead to a reduction in the production of angiotensin I and, consequently, angiotensin II, resulting in decreased blood pressure.

Signaling Pathways

The inhibition of ACE and renin by this compound would primarily impact the Renin-Angiotensin System (RAS) signaling pathway. A reduction in angiotensin II levels would lead to decreased activation of angiotensin II type 1 (AT1) receptors, resulting in reduced vasoconstriction, decreased aldosterone secretion, and diminished sympathetic nervous system activity.

Quantitative Data on Protease Inhibition

To date, specific quantitative data on the inhibitory activity of this compound against ACE and renin (e.g., IC₅₀, Kᵢ values) has not been reported in peer-reviewed literature. However, data for the closely related Lyciumin A provides an indication of the potential potency of this class of cyclic peptides.

Table 2: Inhibitory Activity of Lyciumin A

| Inhibitor | Target Protease | Activity | Concentration |

| Lyciumin A | Renin | 19.4% inhibition | 40 µg/mL |

It is important to note that this is not an IC₅₀ value and further research is required to determine the precise inhibitory constants for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the determination of the inhibitory activity of this compound against ACE and renin. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric determination of the hydrolysis of the substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) by ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)

-

This compound (purified)

-

Tris-HCl buffer (50 mM, pH 7.5, containing 300 mM NaCl)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in Tris-HCl buffer.

-

Prepare a stock solution of FAPGG in Tris-HCl buffer.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in Tris-HCl buffer.

-

-

Assay:

-

In a 96-well microplate, add 20 µL of Tris-HCl buffer (for control) or this compound solution at various concentrations to triplicate wells.

-

Add 160 µL of the FAPGG substrate solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the ACE solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each concentration of this compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Renin Inhibition Assay

This protocol utilizes a fluorogenic resonance energy transfer (FRET) peptide substrate that is cleaved by renin.

Materials:

-

Recombinant human renin

-

Renin FRET substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂)

-

This compound (purified)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of renin in assay buffer.

-

Prepare a stock solution of the FRET substrate in DMSO.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in assay buffer.

-

-

Assay:

-

In a black 96-well microplate, add 10 µL of assay buffer (for control) or this compound solution at various concentrations to triplicate wells.

-

Add 80 µL of the renin solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

-

Immediately measure the increase in fluorescence intensity every minute for 30 minutes at 37°C using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each concentration of this compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and this compound, and the data analyzed using Lineweaver-Burk plots.

-

Conclusion and Future Directions

This compound, a unique cyclic octapeptide from Lycium chinense, represents a promising natural product for the development of novel protease inhibitors targeting the Renin-Angiotensin System. While its inhibitory activity against ACE and renin has been qualitatively suggested, a significant knowledge gap exists regarding its specific potency and mechanism of inhibition. Future research should prioritize the determination of IC₅₀ and Kᵢ values for this compound against both ACE and renin. Furthermore, detailed kinetic studies are essential to elucidate its mode of inhibition (competitive, non-competitive, etc.). Structure-activity relationship (SAR) studies on this compound and its analogs could provide valuable insights for the design of more potent and selective inhibitors. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to undertake these critical investigations and unlock the full therapeutic potential of this compound.

Unveiling the Potential of Lyciumin B: A Technical Guide to its Angiotensin-Converting Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyciumin B, a cyclic peptide isolated from the roots of Lycium barbarum (goji berry), has been identified as a potential inhibitor of the angiotensin-converting enzyme (ACE). As a key regulator of blood pressure, ACE presents a prime target for antihypertensive therapies. This technical guide provides a comprehensive overview of the current understanding of the biological activity of compounds from Lycium barbarum on ACE, with a focus on this compound. While this compound is categorized as an ACE inhibitor, it is important to note that specific quantitative data on its direct inhibitory activity is not extensively available in current scientific literature. This guide, therefore, presents the available data on related ACE inhibitory peptides from Lycium barbarum to offer a valuable point of reference and to underscore the need for further targeted research on this compound.

Quantitative Data on ACE Inhibition by Lycium barbarum Peptides

While specific IC50 values for this compound are not readily found in published research, studies on other peptides isolated from Lycium barbarum provide evidence of the plant's potential for ACE inhibition. The following table summarizes the available quantitative data for these related compounds.

| Peptide Sequence | IC50 Value (μM) | Source |

| GPFN | 324.44 ± 8.93 | Ultrafine Lycium barbarum pomace powder |

Experimental Protocols: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following is a detailed methodology for a common in vitro ACE inhibition assay, based on the spectrophotometric method using the substrate Hippuryl-Histidyl-Leucine (HHL). This protocol can be adapted for the evaluation of this compound or other potential ACE inhibitors.

1. Materials and Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

This compound or other test compounds

-

Borate buffer (pH 8.3)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer capable of measuring absorbance at 228 nm

2. Preparation of Solutions:

-

ACE Solution: Prepare a stock solution of ACE in deionized water. The final concentration in the assay will typically be around 2 mU/mL.

-

HHL Solution: Dissolve HHL in borate buffer (pH 8.3) containing NaCl. A common concentration is 5 mM HHL in 100 mM borate buffer with 300 mM NaCl.

-

Test Compound Solutions: Dissolve this compound or other test compounds in an appropriate solvent (e.g., deionized water, DMSO) to create a stock solution. Prepare a series of dilutions to determine the IC50 value.

-

HCl Solution: Prepare a 1 M solution of HCl to stop the enzymatic reaction.

3. Assay Procedure:

-

Pre-incubation: In a microcentrifuge tube, add 50 µL of the test compound solution (or control solvent) and 50 µL of the ACE solution. Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiation of Reaction: Add 150 µL of the HHL solution to the pre-incubated mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure linear product formation.

-

Termination of Reaction: Stop the reaction by adding 250 µL of 1 M HCl.

-

Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the reaction mixture and vortex vigorously for 15-30 seconds to extract the hippuric acid (HA) formed.

-

Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous phases.

-

Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Spectrophotometric Reading: Measure the absorbance of the re-dissolved hippuric acid solution at 228 nm using a spectrophotometer.

4. Calculation of ACE Inhibition:

The percentage of ACE inhibition is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (without inhibitor).

-

A_sample is the absorbance of the reaction with the test compound.

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Caption: Renin-Angiotensin System and Lycium barbarum Inhibition.

Caption: ACE Inhibition Assay Experimental Workflow.

The Role of the BURP Domain in Lyciumin B Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycium barbarum, commonly known as the goji berry, is a plant with a rich history in traditional medicine. Its bioactive compounds are of significant interest to the pharmaceutical and nutraceutical industries. Among these compounds are the lyciumins, a class of branched cyclic ribosomal peptides with potential hypotensive properties. The biosynthesis of these complex natural products, particularly the formation of the characteristic macrocyclic ring, has been a subject of intensive research. This technical guide provides an in-depth exploration of the biosynthesis of Lyciumin B, with a specific focus on the pivotal role of the BURP domain. Recent studies have elucidated that the BURP domain, a conserved C-terminal region in the precursor peptide, functions as a novel copper-dependent autocatalytic peptide cyclase, driving the key macrocyclization step. This guide will detail the proposed biosynthetic pathway, present available quantitative data, and provide comprehensive experimental protocols for the study of this fascinating system.

The BURP Domain: A Key Player in Plant Peptide Biosynthesis

The BURP domain is a protein domain of approximately 230 amino acids found exclusively in plants. It is named after the four proteins in which it was first identified: BNM2, USP, RD22, and PG1β.[1] These proteins are typically involved in plant development and stress responses.[2][3][4] The structure of BURP domain-containing proteins is modular, often comprising an N-terminal signal peptide, a variable region that can contain repeating motifs, and the conserved C-terminal BURP domain.[1][5]

In the context of this compound biosynthesis, the precursor peptide, LbaLycA, contains multiple repeats of the core peptide sequence for lyciumins A, B, and D in its N-terminal region, followed by a C-terminal BURP domain.[6] It is this BURP domain that has been identified as the catalytic entity responsible for the formation of the macrocyclic ring, a key structural feature of lyciumins.[7][8][9]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, LbaLycA. The proposed pathway involves post-translational modifications, including cyclization and proteolytic cleavage, to yield the mature bioactive peptide.

References

- 1. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 2. neb.com [neb.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 5. rsc.org [rsc.org]

- 6. pnas.org [pnas.org]

- 7. Plant peptides – redefining an area of ribosomally synthesized and post-translationally modified peptides - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00042G [pubs.rsc.org]

- 8. bowdish.ca [bowdish.ca]

- 9. static.igem.org [static.igem.org]

Initial Studies on the Hypotensive Effects of Lycium barbarum Polysaccharides: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycium barbarum, commonly known as goji berry, has been utilized for centuries in traditional medicine for a variety of health benefits. Modern scientific inquiry has identified Lycium barbarum polysaccharides (LBPs) as the primary bioactive constituents responsible for its therapeutic properties. This technical guide provides an in-depth analysis of the initial studies investigating the hypotensive effects of these polysaccharides. While direct clinical evidence in humans remains limited, preclinical studies in animal models of hypertension suggest a potential blood pressure-lowering effect. This document summarizes the available quantitative data, details the experimental methodologies employed in key studies, and elucidates the proposed signaling pathways involved in the hypotensive action of Lycium barbarum extracts. The primary mechanisms appear to involve the modulation of the renin-angiotensin system and the enhancement of endothelial function through the nitric oxide synthase pathway.

Introduction

Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. The exploration of natural compounds for the management of high blood pressure is a growing area of research. The fruit and root bark of Lycium barbarum have been traditionally used in Asian medicine to treat conditions that align with modern descriptions of hypertension.[1] Scientific investigations have increasingly focused on the therapeutic potential of Lycium barbarum polysaccharides (LBPs), the main active components of the goji berry. This whitepaper synthesizes the foundational research on the hypotensive effects of Lycium extracts, with a focus on LBPs, to provide a comprehensive resource for researchers and professionals in drug development.

Quantitative Data on Hypotensive Effects

A pivotal study by Lin et al. (2015) investigated the anti-hypertensive effect of Lycium barbarum in a salt-sensitive hypertension rat model. The study demonstrated that treatment with Lycium barbarum successfully reversed elevated blood pressure to normal levels.[2] While a meta-analysis of several randomized controlled trials concluded that Lycium barbarum supplementation showed no significant benefit on blood pressure in humans[3][4], the positive results from animal models warrant further investigation.

| Animal Model | Treatment | Dosage | Duration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |

| Borderline Hypertensive Rats (BHRs) on high salt diet | Lycium barbarum | Not specified | 4 weeks | Reversed elevation to normal levels | Not specified | [2] |

Table 1: Summary of Quantitative Data from Preclinical Studies on the Hypotensive Effect of Lycium barbarum

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies that have investigated the hypotensive effects of Lycium barbarum extracts.

Animal Models of Hypertension

-

Salt-Sensitive Hypertension Model: This model is commonly induced in borderline hypertensive rats (BHRs) or Dahl salt-sensitive rats by feeding them a high-salt diet (e.g., 8% NaCl) for a specified period, typically several weeks, until a significant increase in blood pressure is observed.[2]

-

Spontaneously Hypertensive Rat (SHR) Model: SHRs are a genetically hypertensive strain that naturally develops hypertension and are a widely used model for studying essential hypertension.[5]

-

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model: This model involves the surgical constriction of one renal artery, leading to renin-dependent hypertension.[6]

Preparation and Administration of Lycium barbarum Extracts

-

Aqueous Extracts: Dried Lycium barbarum fruits or root bark are typically boiled in water, followed by filtration and concentration to obtain an aqueous extract.

-

Polysaccharide Extraction: LBPs are generally extracted from the fruits using hot water extraction, followed by alcohol precipitation, deproteinization, and dialysis to purify the polysaccharide fraction.

-

Administration: In animal studies, the extracts are most commonly administered orally via gavage.

Blood Pressure Measurement

-

Tail-Cuff Plethysmography: This is a common non-invasive method for measuring systolic blood pressure in rodents. The animal is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, and the pressure at which this occurs is recorded as the systolic blood pressure.[7]

Signaling Pathways and Mechanisms of Action

The hypotensive effects of Lycium barbarum polysaccharides are believed to be mediated through multiple signaling pathways, primarily involving the renin-angiotensin system and the improvement of endothelial function.

Regulation of the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Some studies suggest that compounds within Lycium barbarum, particularly from the root bark, may exert inhibitory effects on this system.[1] By potentially inhibiting angiotensin-converting enzyme (ACE) or blocking angiotensin II receptors, Lycium extracts could lead to vasodilation and a reduction in blood pressure. Some in vitro studies have shown that peptides derived from Lycium barbarum pomace exhibit ACE inhibitory activity.[7]

Enhancement of Endothelial Function

Endothelial dysfunction is a key factor in the development of hypertension. Lycium barbarum polysaccharides have been shown to improve endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator. This is achieved through the activation of endothelial nitric oxide synthase (eNOS). The study by Lin et al. (2015) found that Lycium barbarum treatment significantly improved eNOS expression in hypertensive rats.[2] This effect may be linked to the regulation of long non-coding RNAs, such as lncRNA sONE.[2]

Caption: Proposed signaling pathways for the hypotensive effect of LBPs.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the hypotensive effects of Lycium barbarum extracts.

Caption: General experimental workflow for in vivo hypotensive studies.

Conclusion and Future Directions

Initial preclinical studies provide promising evidence for the hypotensive potential of Lycium barbarum, particularly its polysaccharide components. The mechanisms appear to be multifactorial, involving the modulation of the renin-angiotensin system and the enhancement of endothelial nitric oxide production. However, the current body of research is limited, and there is a notable lack of robust quantitative data from well-controlled studies, especially concerning dose-response relationships and the effects on both systolic and diastolic blood pressure.

Future research should focus on:

-

Conducting more rigorous preclinical studies using standardized extracts of Lycium barbarum to establish clear dose-dependent hypotensive effects.

-

Elucidating the precise molecular targets of LBPs within the renin-angiotensin and eNOS signaling pathways.

-

Translating these findings into well-designed clinical trials to evaluate the efficacy and safety of Lycium barbarum extracts for the management of hypertension in humans.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of Lycium barbarum in cardiovascular health.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Anti-hypertensive effect of Lycium barbarum L. with down-regulated expression of renal endothelial lncRNA sONE in a rat model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Health-Promoting Effects of Goji Berries (Lycium barbarum): A Literature Overview [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking Nature's Pharmacy: A Technical Guide to the Genetic Basis of Lyciumin B Production in Solanaceae

For Researchers, Scientists, and Drug Development Professionals